N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
“N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE” is a synthetic organic compound that features a bicyclic structure combined with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE” typically involves the following steps:
Formation of the Bicyclic Intermediate: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling of the Bicyclic and Pyrazole Units: The final step involves coupling the bicyclic intermediate with the pyrazole ring through an amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: The compound could be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Drug Development: It may serve as a lead compound for the development of new therapeutic agents.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
- N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
Uniqueness
The uniqueness of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE” lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom, for example, can make it a versatile intermediate for further functionalization through substitution reactions.
Properties
Molecular Formula |
C15H22BrN3O |
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Molecular Weight |
340.26 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3-methylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H22BrN3O/c1-9(13-6-11-3-4-12(13)5-11)17-15(20)8-19-7-14(16)10(2)18-19/h7,9,11-13H,3-6,8H2,1-2H3,(H,17,20) |
InChI Key |
DGOBKFUKVMAFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NC(C)C2CC3CCC2C3 |
Origin of Product |
United States |
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